2,3,6-Trichloro-5-(trifluoromethyl)toluene
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Overview
Description
2,3,6-Trichloro-5-(trifluoromethyl)toluene is a synthetic organic compound with the molecular formula C9H5Cl3F3 It is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a chlorinated toluene precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3,6-Trichloro-5-(trifluoromethyl)toluene may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-(trifluoromethyl)toluene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
2,3,6-Trichloro-5-(trifluoromethyl)toluene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethyl)toluene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The chlorine atoms can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
- 2-Methyl-3-(trifluoromethyl)aniline
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Uniqueness
2,3,6-Trichloro-5-(trifluoromethyl)toluene is unique due to its specific arrangement of chlorine and trifluoromethyl groups on the toluene backbone. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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